molecular formula C12H7ClN4O4S B15010371 1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole

1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole

Cat. No.: B15010371
M. Wt: 338.73 g/mol
InChI Key: JETUVNJFXIFXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole is a chemical compound known for its applications in various chemical processes. It is characterized by its unique structure, which includes a benzotriazole ring substituted with a 2-chloro-5-nitrobenzenesulfonyl group. This compound is often used in organic synthesis and has significant importance in scientific research .

Preparation Methods

The synthesis of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 1H-1,2,3-benzotriazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of chlorosulphonic acid and/or thionyl chloride at elevated temperatures to achieve the desired product .

Chemical Reactions Analysis

1-(2-Chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with nucleophiles, leading to the formation of various substitution products. The molecular targets include amino groups in proteins and peptides, where it forms stable sulfonamide bonds. The pathways involved in its action include nucleophilic substitution and reduction reactions .

Comparison with Similar Compounds

1-(2-Chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds such as:

The uniqueness of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,2,3-benzotriazole lies in its benzotriazole ring, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C12H7ClN4O4S

Molecular Weight

338.73 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonylbenzotriazole

InChI

InChI=1S/C12H7ClN4O4S/c13-9-6-5-8(17(18)19)7-12(9)22(20,21)16-11-4-2-1-3-10(11)14-15-16/h1-7H

InChI Key

JETUVNJFXIFXGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.